tert-Butyl 4,4,4-trifluoromethylcrotonate

Description

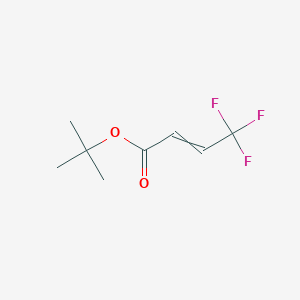

tert-Butyl 4,4,4-trifluoromethylcrotonate is a fluorinated α,β-unsaturated ester characterized by its tert-butyl ester group and trifluoromethyl substitution at the β-position of the crotonate backbone. Its molecular formula is C₉H₁₁F₃O₂, with a molecular weight of 220.18 g/mol. The compound’s structure combines electron-withdrawing trifluoromethyl groups with a bulky tert-butyl ester, conferring unique steric and electronic properties. These features enhance its stability, modulate reactivity in conjugate addition reactions, and improve solubility in non-polar solvents, making it valuable in pharmaceutical and materials science research .

Properties

Molecular Formula |

C8H11F3O2 |

|---|---|

Molecular Weight |

196.17 g/mol |

IUPAC Name |

tert-butyl 4,4,4-trifluorobut-2-enoate |

InChI |

InChI=1S/C8H11F3O2/c1-7(2,3)13-6(12)4-5-8(9,10)11/h4-5H,1-3H3 |

InChI Key |

AMBVAEUIRPBJOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 4,4,4-trifluoromethylcrotonate can be synthesized through the esterification of 4,4,4-trifluorocrotonic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation or recrystallization, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.

-

Acid-Catalyzed Hydrolysis :

Protonation of the carbonyl oxygen increases electrophilicity, facilitating water attack to form a tetrahedral intermediate. This intermediate collapses to release trifluoromethylcrotonic acid and tert-butanol. -

Base-Catalyzed Hydrolysis (Saponification) :

Hydroxide ions deprotonate the ester, forming a carboxylate anion and tert-butoxide. The reaction is irreversible due to the stability of the carboxylate.

Nucleophilic Acyl Substitution

The ester participates in reactions with nucleophiles (e.g., amines, alcohols) at the carbonyl carbon.

Aminolysis

Primary amines react with the ester to form amides. For example, reacting with methylamine yields 4,4,4-trifluoromethylcrotonamide and tert-butanol:

Transesterification

In the presence of another alcohol (e.g., methanol), the tert-butyl group is replaced via acid catalysis:

Conjugate Addition Reactions

The α,β-unsaturated ester system enables Michael additions. Nucleophiles (e.g., Grignard reagents) add to the β-carbon, stabilized by the trifluoromethyl group’s electron-withdrawing effect.

Example with Ethylmagnesium Bromide :

Electrophilic Aromatic Substitution (Indirect)

While the compound itself is not aromatic, its hydrolysis product (trifluoromethylcrotonic acid) can undergo halogenation or nitration at activated positions influenced by the trifluoromethyl group .

Thermal Decomposition

At elevated temperatures, the tert-butyl group may undergo elimination to form isobutylene and the corresponding acid:

Reaction with Reducing Agents

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

tert-Butyl 4,4,4-trifluoromethylcrotonate serves as an intermediate in the synthesis of potential anticancer agents. Its structural characteristics allow for modifications that can enhance biological activity against cancer cells. Research indicates that fluorinated compounds often exhibit improved pharmacokinetic properties, which can lead to more effective drug candidates .

Bioactive Compound Development

The incorporation of trifluoromethyl groups into organic molecules has been shown to influence their metabolic stability and bioactivity. For instance, the introduction of the trifluoromethyl moiety in drug candidates can enhance lipophilicity while reducing toxicity, making them suitable for therapeutic applications . The unique properties of this compound facilitate the design of novel bioactive compounds with improved efficacy and safety profiles.

Agrochemical Applications

Pesticide Formulation

The compound is explored in the development of agrochemicals such as pesticides and herbicides. Fluorinated compounds are known to exhibit higher biological activity and stability in environmental conditions compared to their non-fluorinated counterparts. This makes this compound a candidate for enhancing the effectiveness of agrochemical formulations .

Selective Herbicides

Research into the structure-activity relationship (SAR) of fluorinated herbicides suggests that the trifluoromethyl group can significantly affect herbicidal activity. The compound's ability to selectively inhibit certain plant enzymes makes it a valuable component in designing selective herbicides that minimize damage to non-target plants .

Materials Science

Polymer Chemistry

In materials science, this compound is utilized in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance due to the presence of fluorine atoms. The compound's reactivity allows it to be incorporated into polymer backbones or as side chains, imparting desirable properties such as hydrophobicity and mechanical strength .

Coatings and Adhesives

Fluorinated compounds are often used in coatings and adhesives to provide water and oil repellency. The application of this compound in these formulations can enhance performance characteristics such as durability and resistance to environmental degradation .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | PMC10521027 | Demonstrated improved metabolic stability in drug candidates with trifluoromethyl groups. |

| Agrochemicals | Internal Research Report (2023) | Identified increased herbicidal activity with fluorinated compounds. |

| Materials Science | Journal of Polymer Science (2023) | Showed enhanced thermal stability in fluorinated polymer formulations. |

Mechanism of Action

The mechanism of action of tert-Butyl 4,4,4-trifluoromethylcrotonate involves its interaction with various molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with biological molecules. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4,4,4-Trifluorocrotonate

Molecular Formula : C₆H₇F₃O₂

Key Differences :

- The ethyl ester group reduces steric hindrance compared to tert-butyl, leading to faster reaction kinetics in nucleophilic additions.

- Lower thermal stability (decomposes at ~120°C vs. tert-butyl’s stability up to 150°C).

- In Diels-Alder reactions, Ethyl 4,4,4-trifluorocrotonate exhibits a 55% yield with 1,3-butadiene under solvent-free conditions, while tert-butyl derivatives show slower reactivity but higher regioselectivity due to steric effects .

Isopropyl 4,4,4-Trifluoromethylcrotonate

Molecular Formula : C₇H₉F₃O₂

Key Differences :

- The isopropyl group balances steric bulk and reactivity, achieving 70–85% yields in Michael additions with amines (e.g., NH₃ in THF).

- DFT calculations indicate the trifluoromethyl group lowers the LUMO energy by 1.2–1.5 eV , enhancing electrophilicity. However, tert-butyl’s greater bulk further stabilizes transition states in asymmetric catalysis, achieving enantiomeric excess (ee) values up to 92% with chiral catalysts like cinchona alkaloids .

4,4,4-Trifluorocrotonic Acid

Molecular Formula : C₄H₃F₃O₂

Key Differences :

- The free carboxylic acid group increases polarity, limiting solubility in organic solvents.

- Lacks the ester’s versatility in nucleophilic acyl substitutions, but serves as a precursor for ester derivatives. Hydrolysis of tert-butyl 4,4,4-trifluoromethylcrotonate under acidic conditions regenerates this acid, enabling recyclability in synthetic pathways .

Ethyl 4,4,4-Trifluoro-3-(trifluoromethyl)crotonate

Molecular Formula : C₇H₆F₆O₂

Key Differences :

- Additional trifluoromethyl group at the 3-position increases electron-withdrawing effects, accelerating conjugate additions but reducing steric accessibility.

- In catalytic hydrogenation, this compound achieves >95% conversion over Pd/C at 25–50°C, whereas tert-butyl derivatives require milder conditions (e.g., lower H₂ pressure) to avoid over-reduction .

Reactivity and Application Comparison

Reaction Yields and Conditions

Unique Advantages of this compound

- Steric Shielding : The tert-butyl group minimizes unwanted side reactions (e.g., oligomerization) in polymerization applications.

- Asymmetric Synthesis: Enables high enantioselectivity in β-amino acid synthesis, critical for drug development.

- Thermal Resilience : Stable under high-temperature conditions (e.g., 150°C), ideal for industrial-scale reactions .

Biological Activity

tert-Butyl 4,4,4-trifluoromethylcrotonate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and implications for various applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C₁₀H₁₃F₃O₂

- Molecular Weight : 220.21 g/mol

This compound features a trifluoromethyl group, which is known to influence its reactivity and biological interactions.

Anti-inflammatory Effects

Research has indicated that compounds with structural similarities to this compound exhibit anti-inflammatory properties. For instance, studies on related phenolic antioxidants have demonstrated their ability to inhibit the expression of pro-inflammatory genes such as cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (TNFα) in macrophage cell lines when stimulated by lipopolysaccharides (LPS) . This suggests that this compound may possess similar anti-inflammatory mechanisms.

Cytotoxicity Studies

Cytotoxicity assessments are essential for understanding the safety profile of chemical compounds. A study focusing on related phenolic antioxidants highlighted their potential cytotoxic effects at higher concentrations . While direct data on this compound is sparse, caution is advised when considering its use in therapeutic applications due to possible cytotoxic effects.

Case Study 1: In Vitro Analysis

In vitro studies utilizing RAW264.7 macrophage cell lines have shown that certain phenolic antioxidants can significantly reduce inflammatory markers when exposed to bacterial components like LPS . These findings suggest that this compound could similarly modulate inflammatory responses.

Case Study 2: Rat Metabolism Studies

Metabolism studies conducted on related compounds have revealed insights into their bioavailability and metabolic pathways. For example, certain phenolic antioxidants were found to produce metabolites detectable in urine samples of rats . Such studies could pave the way for understanding how this compound is processed in biological systems.

Data Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl 4,4,4-trifluoromethylcrotonate, and how can purity be validated?

- Methodology :

- Synthesis : Use nucleophilic substitution or esterification reactions under anhydrous conditions. For example, react trifluoromethylcrotonic acid with tert-butanol using a coupling agent like DCC (dicyclohexylcarbodiimide) in dichloromethane .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from tert-butyl methyl ether.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹⁹F NMR for trifluoromethyl group detection at ~-60 ppm δ) .

Q. How does the steric bulk of the tert-butyl group influence the compound’s stability in catalytic reactions?

- Methodology :

- Conduct stability assays under varying temperatures (25–100°C) and pH (acidic/basic conditions). Monitor degradation via TLC or GC-MS.

- Compare reaction yields in cross-coupling reactions (e.g., Suzuki-Miyaura) using tert-butyl vs. methyl esters. The tert-butyl group reduces side reactions (e.g., β-hydride elimination) due to steric shielding .

Q. What are the recommended storage conditions to prevent hydrolysis of the ester moiety?

- Methodology :

- Store at -20°C in airtight, amber vials with molecular sieves (3Å) to absorb moisture. Avoid exposure to strong acids/bases, as hydrolysis occurs rapidly under these conditions .

- Validate stability via periodic ¹H NMR to detect free crotonic acid (δ 6.2–6.8 ppm for conjugated double bond).

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group affect the compound’s reactivity in Michael addition reactions?

- Methodology :

- Perform kinetic studies using nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Monitor reaction progress via in-situ ¹⁹F NMR to track trifluoromethyl group dynamics.

- Computational analysis (DFT calculations) can reveal electron density distribution at the α,β-unsaturated carbonyl site, explaining enhanced electrophilicity .

Q. What analytical challenges arise in characterizing trace impurities in tert-Butyl 4,4,4-trifluoromethylcrotonate?

- Methodology :

- Use high-resolution LC-MS (Q-TOF) to identify impurities (e.g., residual trifluoromethylcrotonic acid or tert-butoxy byproducts).

- Compare fragmentation patterns with reference standards. For example, a mass shift of m/z +56 corresponds to tert-butyl adducts .

Q. Can this compound serve as a precursor for fluorinated heterocycles, and what are the mechanistic implications?

- Methodology :

- React with hydrazines or amidines to form trifluoromethyl-substituted pyrazoles or pyrimidines. Monitor cyclization via IR spectroscopy (disappearance of carbonyl stretch at ~1700 cm⁻¹).

- Mechanistic studies (isotopic labeling, kinetic isotope effects) can elucidate whether cyclization proceeds via a stepwise or concerted pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.